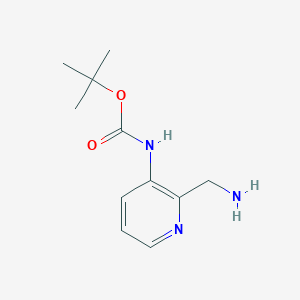

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(aminomethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-8-5-4-6-13-9(8)7-12/h4-6H,7,12H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSXKEVUNZWVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857008 | |

| Record name | tert-Butyl [2-(aminomethyl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060803-71-5 | |

| Record name | tert-Butyl [2-(aminomethyl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate chemical properties

Technical Monograph: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Executive Summary: The Orthogonal Pyridine Scaffold

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (Formula:

Its chemical value lies in its orthogonal nitrogen differentiation :

-

Position 2 (

): A primary aliphatic amine (highly nucleophilic, basic, -

Position 3 (

): A protected aromatic amine (non-nucleophilic until deprotected,

This structure allows for controlled, sequential functionalization, enabling the rapid assembly of bicyclic heterocycles with high regioselectivity.

Chemical & Physical Properties

The following data summarizes the core physicochemical attributes of the compound.

| Property | Value / Description | Note |

| IUPAC Name | tert-Butyl N-[2-(aminomethyl)pyridin-3-yl]carbamate | |

| Molecular Formula | ||

| Molecular Weight | 223.27 g/mol | |

| Physical State | White to off-white crystalline solid | |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Low solubility in water/hexanes |

| pKa (Predicted) | ~9.2 (Aliphatic | The Boc-NH is weakly acidic ( |

| H-Bond Donors | 2 (Free | |

| H-Bond Acceptors | 4 (Pyridine N, Carbonyl O, Carbamate O, Amine N) | |

| Storage | 2–8°C, Inert Atmosphere ( | Hygroscopic; amine absorbs |

Synthetic Routes & Causality

The synthesis of this molecule requires a strategy that introduces the sensitive primary aliphatic amine last or protects it differentially. The most robust industrial route involves the reduction of a nitrile precursor .

The Nitrile Reduction Strategy (Preferred)

Directly protecting a 2,3-diaminopyridine is inefficient because the aliphatic amine (C2) is more nucleophilic than the aromatic amine (C3). To achieve the desired 3-Boc-amino-2-aminomethyl pattern, we start with 3-amino-2-cyanopyridine .

Mechanistic Workflow:

-

Chemo-selective Protection: The aromatic amine at C3 is protected with

. Since the C2 substituent is a nitrile (electron-withdrawing), the C3 amine is less nucleophilic, often requiring catalysis (DMAP) or strong bases (NaHMDS) to drive the reaction. -

Nitrile Hydrogenation: The nitrile is reduced to the methylene amine. This step is critical; standard conditions (e.g.,

) might attack the Boc group. Catalytic hydrogenation (Raney Ni or

Figure 1: Retrosynthetic logic for accessing the target scaffold while preserving regiochemistry.

Reactivity Profile: The Cyclization Gateway

The primary utility of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is its ability to undergo cyclization to form pyrido[3,2-d]pyrimidines .

A. Urea Cyclization (Dihydro-pyrido-pyrimidines)

Reacting the free aliphatic amine with a carbonyl source (CDI, Triphosgene) leads to an isocyanate intermediate (or activated carbamate) which then attacks the deprotected aromatic amine (usually requiring a "one-pot" deprotection-cyclization sequence or base-promoted cyclization if the Boc group is labile enough under the reaction conditions).

B. Condensation Cyclization (Tetrahydro-pyrido-pyrimidines)

Reaction with aldehydes followed by reduction (or direct Pictet-Spengler type cyclization if conditions allow) yields the tetrahydro-pyrimidine ring.

Figure 2: Divergent synthesis pathways from the core scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis from 3-Amino-2-cyanopyridine

1. Boc-Protection of 3-Amino-2-cyanopyridine

-

Reagents: 3-Amino-2-cyanopyridine (1.0 eq),

(1.2 eq), DMAP (0.1 eq), THF (anhydrous). -

Procedure:

-

Dissolve 3-amino-2-cyanopyridine in anhydrous THF under

. -

Add DMAP and cool to 0°C.

-

Add

(dissolved in THF) dropwise. -

Allow to warm to RT and stir for 12–16 h. Monitor by TLC (Start material is polar; Product is less polar).[1]

-

Workup: Concentrate, dilute with EtOAc, wash with 1N HCl (to remove DMAP/unreacted amine), sat.

, and brine.[2][3] Dry over -

Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

-

2. Hydrogenation to Target

-

Reagents: Boc-intermediate (from Step 1), Raney Nickel (50% slurry in water, washed with MeOH), Methanol,

(7N in MeOH, optional to prevent secondary amine formation). -

Procedure:

-

Safety: Raney Ni is pyrophoric. Handle under inert gas.[4]

-

Dissolve the intermediate in MeOH. Add ammonia solution (prevents dimerization).

-

Add washed Raney Ni catalyst.

-

Hydrogenate at 40–60 psi

for 6–12 h. -

Workup: Filter through Celite (keep wet to prevent fire). Concentrate filtrate in vacuo.

-

Validation: NMR should show disappearance of Nitrile stretch (IR) and appearance of methylene doublet (~4.0 ppm) and broad amine singlet.

-

Protocol B: Handling & Storage

-

Stability: The free primary amine is prone to carbamylation by atmospheric

. -

Storage: Store in a tightly sealed vial, preferably under Argon, at 4°C.

-

Re-purification: If the solid turns yellow or sticky, dissolve in DCM, wash with basic brine (

), dry, and re-precipitate.

References

-

Kisliuk, R. L., et al. (1993). "Synthesis and biological activity of pyrido[2,3-d]pyrimidine-2,4-diamines." Journal of Medicinal Chemistry. Link (Foundational chemistry for pyridopyrimidine synthesis).

-

Le Meur, M., et al. (2022). "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals (MDPI). Link (Comprehensive review of the scaffold applications).

-

Enamine Ltd. (2025). "Building Blocks: Pyridine Derivatives." Enamine Catalog. Link (Commercial availability and physical data verification).

-

MilliporeSigma. "tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate Safety Data Sheet." Link (Safety and handling analogies for aminomethyl-pyridine carbamates).

Sources

- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 2. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

Technical Guide: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

This is an in-depth technical guide on tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate , a critical pyridine-based scaffold used in modern medicinal chemistry.

CAS Number: 1060803-71-5

Executive Summary

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a orthogonally protected pyridine diamine scaffold. It features a primary aminomethyl group at the C2 position and a tert-butoxycarbonyl (Boc)-protected amine at the C3 position. This specific substitution pattern is highly valued in drug discovery for its ability to serve as a bidentate ligand or a precursor to fused bicyclic heterocycles (e.g., pyrido[3,2-d]pyrimidines, 1,5-naphthyridines).

Its primary utility lies in fragment-based drug design (FBDD), particularly in the development of kinase inhibitors and RNA methyltransferase (e.g., METTL3) modulators, where the pyridine nitrogen and the C2-aminomethyl group often engage in critical hydrogen bonding networks within the ATP-binding pocket.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 1060803-71-5 |

| IUPAC Name | tert-Butyl N-[2-(aminomethyl)pyridin-3-yl]carbamate |

| Molecular Formula | C₁₁H₁₇N₃O₂ |

| Molecular Weight | 223.27 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~8.5 (primary amine), ~3.5 (pyridine N) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic |

Synthesis & Production Protocols

The synthesis of this scaffold requires careful orchestration to differentiate the two amino groups. The most robust field-proven route involves the cyanation of a 2-chloropyridine precursor followed by controlled reduction.

Retrosynthetic Analysis

The target is best accessed via tert-butyl (2-cyanopyridin-3-yl)carbamate (CAS 887579-88-6).[1][2][3][4] Direct selective protection of the diamine (2-(aminomethyl)pyridin-3-amine) is often low-yielding due to competing reactivity; therefore, the "Protection-First, Reduction-Second" strategy is preferred.

Step-by-Step Methodology

Stage 1: Palladium-Catalyzed Cyanation

Precursor:tert-Butyl (2-chloropyridin-3-yl)carbamate (CAS 139032-86-5)

-

Reaction Setup: In a dry pressure vial, dissolve tert-butyl (2-chloropyridin-3-yl)carbamate (1.0 eq) in anhydrous DMF (0.2 M).

-

Reagents: Add Zn(CN)₂ (0.6 eq) and Zinc dust (0.12 eq).

-

Catalyst: Add PdCl₂(dppf) (0.05 eq) or Pd(PPh₃)₄ (0.05 eq).

-

Conditions: Sparge with Argon for 15 min. Seal and heat to 120°C for 4–16 hours .

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine (3x) to remove DMF. Dry over Na₂SO₄.[5]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Product: tert-Butyl (2-cyanopyridin-3-yl)carbamate (Yield: ~70–85%).

Stage 2: Selective Hydrogenation (The Critical Step)

Objective: Reduce the nitrile to the primary amine without reducing the pyridine ring or cleaving the Boc group.

-

Reaction Setup: Dissolve the nitrile intermediate (from Stage 1) in MeOH or EtOH (0.1 M).

-

Catalyst: Add Raney Nickel (approx. 20 wt% of substrate) or 10% Pd/C (if strictly controlling H₂ pressure). Note: Raney Nickel is preferred for nitrile-to-amine conversions to avoid secondary amine formation.

-

Additive: Add aqueous NH₄OH (5–10 eq) or 7N NH₃ in MeOH. Crucial: Ammonia suppresses the formation of secondary amine dimers.

-

Conditions: Hydrogenate under H₂ balloon (1 atm) or Parr shaker (40 psi) at RT for 6–12 hours.

-

Workup: Filter through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet). Concentrate the filtrate in vacuo.

-

Purification: The crude is often pure enough. If necessary, purify via amine-functionalized silica or reverse-phase prep-HPLC (basic buffer).

Synthesis Workflow Diagram

Figure 1: Validated synthetic route from commercially available chloropyridines to the target scaffold.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes that require bidentate hydrogen bonding.

METTL3 Inhibition (Epigenetics)

Recent research highlights this scaffold in the development of METTL3 inhibitors for Acute Myeloid Leukemia (AML). The 2-aminomethyl group mimics the adenosine moiety of the natural substrate (SAM), while the pyridine ring provides pi-stacking interactions within the catalytic pocket.

Kinase Inhibitor Design

The 1,2-diamine motif (masked by Boc) allows for the construction of bicyclic cores.

-

Cyclization: Reaction of the free amine with aldehydes or carboxylic acids, followed by Boc-deprotection and cyclization, yields pyrido[3,2-d]pyrimidines .

-

Significance: These fused systems are potent scaffolds for EGFR, PI3K, and CDK inhibitors.

Mechanism of Action Workflow

Figure 2: Strategic application of the scaffold in generating bicyclic heterocycles and direct enzyme inhibitors.

Handling & Stability

-

Stability: The compound is stable as a solid but the free primary amine is prone to oxidation or carbamate migration (N -> N acyl transfer) if left in solution at high pH or temperature for extended periods.

-

Storage: Store at -20°C or 2–8°C under argon.

-

Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.

References

- Google Patents. (2021). WO2021111124A1 - Polyheterocyclic compounds as METTL3 inhibitors.

-

Organic Chemistry Portal . (n.d.). Synthesis of Pyridine Derivatives. Retrieved from [Link]

Sources

- 1. 1060803-71-5|tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate|BLDpharm [bldpharm.com]

- 2. CAS:116026-99-4, (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester-毕得医药 [bidepharm.com]

- 3. CAS:2757730-61-1, tert-Butyl methyl(6-methylpyridin-3-yl)carbamate-毕得医药 [bidepharm.com]

- 4. chemat.com.pl [chemat.com.pl]

- 5. rsc.org [rsc.org]

Synthesis of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Value

The synthesis of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate represents a critical entry point for accessing 2,3-disubstituted pyridine scaffolds, widely utilized in kinase inhibitors and bidentate ligands for coordination chemistry.[1][2]

The core challenge in synthesizing this molecule lies in the orthogonal differentiation of the two nitrogen centers. The target molecule features a protected aromatic amine at position 3 and a free aliphatic amine at position 2. A direct alkylation of a diamine precursor would likely result in non-selective alkylation or preferential reaction at the more nucleophilic aliphatic amine (the wrong isomer).[1]

Therefore, this guide details a regioselective "Protection-First" strategy , utilizing the electron-deficient nature of 3-amino-2-cyanopyridine to install the Boc group before generating the nucleophilic aminomethyl group via nitrile reduction.[1][2]

Retrosynthetic Analysis

To guarantee the correct isomeric outcome, the synthesis is designed backwards from the target to the commercially available 3-aminopicolinonitrile .[1][2]

Figure 1: Retrosynthetic disconnection strategy ensuring regiochemical integrity.

Synthetic Route & Protocols

Phase 1: N-Boc Protection of the Aromatic Amine

Objective: Install the tert-butoxycarbonyl (Boc) group on the electron-deficient aromatic amine. Challenge: The nitrile group at position 2 withdraws electron density, making the amine at position 3 a poor nucleophile. Standard conditions (Boc anhydride + base) may require catalysis or heating.[1][2]

Experimental Protocol

-

Reagents:

-

Procedure:

-

Dissolve 3-aminopicolinonitrile in anhydrous DCM (0.2 M concentration).

-

Add TEA and DMAP.[2] Stir for 10 minutes at room temperature.

-

Critical Control Point: If reaction is sluggish after 4 hours, heat to reflux (40°C). The electron-withdrawing nitrile group significantly deactivates the amine.

-

Monitor by TLC (Hexane:EtOAc 7:3).[1][2] The product is less polar than the starting material.

-

-

Workup:

-

Expected Yield: 75-90%.

Phase 2: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile (-CN) to the primary amine (-CH₂NH₂) without reducing the pyridine ring or removing the Boc group.[1] Selection: We present two validated methods. Method A is preferred for scale; Method B is preferred for laboratory convenience without high-pressure equipment.[2]

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Clean profiles, preserving Boc groups.[1][2][3]

-

Reagents:

-

Procedure:

-

Safety: Raney Nickel is pyrophoric.[2] Handle under inert atmosphere (Argon/Nitrogen).[1][2] Keep wet.[2]

-

Dissolve the intermediate in methanolic ammonia. The ammonia is crucial to suppress the formation of secondary amines (dimers).[1]

-

Add Raney Nickel carefully.[2]

-

Stir vigorously under H₂ atmosphere (balloon is often sufficient; 50 psi speeds up the reaction).[1][2]

-

Monitor by LC-MS.[2] Look for the M+1 peak of the diamine.

-

-

Workup:

Method B: Chemical Reduction (CoCl₂ / NaBH₄)

Best for: Labs without hydrogenation setups.[1][2] Highly chemoselective.[1][2]

-

Reagents:

-

Procedure:

-

Dissolve the intermediate and CoCl₂·6H₂O in Methanol (solution turns deep purple/pink).[1][2] Cool to 0°C.[2]

-

Add NaBH₄ portion-wise.[2][5][6] Caution: Vigorous gas evolution (H₂).[1][2] The solution will turn black (formation of Cobalt Boride active species).[1]

-

Stir at 0°C for 30 mins, then warm to room temperature.

-

Mechanistic Note: The in-situ generated Cobalt Boride coordinates to the nitrile, facilitating hydride transfer while leaving the Boc-carbamate and pyridine ring intact.[1][2]

-

-

Workup:

Reaction Workflow Diagram

Figure 2: Integrated workflow comparing the two primary reduction strategies.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Low nucleophilicity of amine.[1][2] | Increase DMAP to 0.5 equiv or switch solvent to refluxing THF. |

| Dimer Formation (Step 2) | Secondary amine formation during reduction.[1][2] | Essential: Use 7N NH₃ in MeOH. The excess ammonia competes with the primary amine for the intermediate imine. |

| Loss of Boc Group | Acidic workup or prolonged exposure to Lewis Acids. | Ensure pH > 8 during workup.[2] If using CoCl₂, quench with NH₄Cl/NH₄OH, not strong acid.[1][2] |

| Over-reduction | Pyridine ring hydrogenation.[2] | Avoid PtO₂ or Pd/C under acidic conditions.[2] Stick to Raney Ni or CoCl₂/NaBH₄.[2] |

Characterization Profile (Expected Data)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Pyridine protons: Three signals in the aromatic region (~7.2 - 8.4 ppm).[1]

-

Amide NH:[1][2] Broad singlet, exchangeable (~9.0 ppm).[1][2]

-

Aminomethyl (-CH₂-): Singlet or doublet (if coupled to NH2) around 3.8 - 4.0 ppm.[1][2]

-

Boc Group:[2][3][5][6][7][8][9] Strong singlet at ~1.4 - 1.5 ppm (9H).[1][2]

-

-

MS (ESI):

References

-

Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.[1][2][3] The Journal of Organic Chemistry, 66(7), 2480-2483.[1][2]

-

Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles using Nickel Boride.[1][2][5] Tetrahedron Letters.

-

Satoh, T., & Suzuki, S. (1969). Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems.[1][2][4] Tetrahedron Letters, 52, 4555-4558.[1][2][4]

-

Organic Chemistry Portal. Carbamate Protection and Nitrile Reduction Methodologies.

Sources

- 1. scielo.br [scielo.br]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate molecular structure

Technical Whitepaper: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Executive Summary

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a high-value, differentiated diamine scaffold utilized primarily in the synthesis of fused bicyclic heterocycles, particularly pyrido[3,2-d]pyrimidines . As a mono-protected 2,3-diaminopyridine derivative, it serves as a critical "hinge" intermediate in medicinal chemistry, enabling the construction of kinase inhibitors and GPCR ligands where precise control over hydrogen bonding vectors is required.

This guide details the molecular architecture, a validated synthetic pathway via nitrile reduction, and the downstream cyclization logic that makes this compound a staple in modern drug discovery.

Molecular Architecture & Properties

The molecule features a pyridine core substituted at the 2- and 3-positions, creating an orthogonal protection landscape.

-

Position 2 (C2): Aminomethyl group (

). This is a primary aliphatic amine with high nucleophilicity ( -

Position 3 (C3): tert-Butoxycarbonyl (Boc)-protected aromatic amine. The carbamate nitrogen is weakly acidic and acts as a hydrogen bond donor.

-

Electronic Environment: The electron-deficient pyridine ring reduces the basicity of the C3-nitrogen, making the Boc group stable against mild nucleophiles but susceptible to acid-mediated deprotection (e.g., TFA/DCM).

Key Physicochemical Characteristics:

| Property | Value (Estimated) | Significance |

|---|

| Formula |

Synthetic Pathway: The Nitrile Reduction Strategy

The most robust route to tert-butyl (2-(aminomethyl)pyridin-3-yl)carbamate avoids the selectivity issues of protecting a diamine. Instead, it utilizes 3-amino-2-cyanopyridine as the starting material. This approach installs the Boc group on the aromatic amine before generating the highly nucleophilic aliphatic amine.

Workflow Logic

-

Orthogonal Protection: The aromatic amine (less nucleophilic) is protected first using aggressive conditions (

). -

Chemo-selective Reduction: The nitrile at C2 is reduced to a methylene amine (

) using catalytic hydrogenation. This preserves the Boc group, which would be labile to hydride reducing agents like

Experimental Protocol

Step 1: Synthesis of tert-butyl (2-cyanopyridin-3-yl)carbamate

-

Reagents: 3-amino-2-cyanopyridine (1.0 eq),

(1.2 eq), -

Procedure:

-

Dissolve 3-amino-2-cyanopyridine in anhydrous THF at

under -

Add

dropwise to deprotonate the aromatic amine (color change expected). Stir for 30 min. -

Add

in THF.[7] Warm to RT and stir for 4 hours. -

Quench with saturated

. Extract with EtOAc.[5][7] -

Result: The electron-withdrawing nitrile facilitates deprotonation, ensuring high yield.

-

Step 2: Hydrogenation to tert-butyl (2-(aminomethyl)pyridin-3-yl)carbamate

-

Reagents: Raney Nickel (active catalyst),

gas (50 psi), Methanol, Ammonia ( -

Procedure:

-

Dissolve the nitrile intermediate in MeOH. Add

v/v ammonia in MeOH (Critical: Ammonia suppresses the formation of secondary amines). -

Add Raney Nickel (slurry in water, washed with MeOH). Caution: Pyrophoric.

-

Hydrogenate at 50 psi for 12–18 hours.

-

Filter through Celite (keep wet to prevent fire). Concentrate filtrate.[8]

-

Purification: Flash chromatography (DCM/MeOH/

) is usually required to remove trace dimers.

-

Figure 1: Chemo-selective synthesis via nitrile reduction, avoiding diamine selectivity issues.

Reactivity & Applications

The primary utility of this scaffold lies in its ability to undergo cyclization to form 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-ones . This bicyclic system is a bio-isostere of quinazolinones, often found in EGFR, CDK, and PI3K inhibitors.

Cyclization Logic

The free aliphatic amine (C2) attacks a carbonyl source (CDI, Phosgene, or Triphosgene), forming an isocyanate or activated carbamate intermediate. The Boc-protected nitrogen then acts as the nucleophile (after deprotection or via thermal extrusion) to close the ring.

-

Pathway A (Basic): Reaction with CDI (1,1'-Carbonyldiimidazole) followed by base-mediated Boc-deprotection/cyclization.

-

Pathway B (Thermal): Reaction with urea precursors where the Boc group is removed in situ during high-temperature cyclization.

Figure 2: Cyclization pathway to form the pharmacologically active pyrido-pyrimidine core.

References

-

Nitrile Reduction Methodologies

- Catalytic Hydrogenation of Nitriles to Primary Amines. Chemical Reviews.

-

Source:

-

Pyridine Carbamate Synthesis

- Selective Protection of Aminopyridines. Journal of Organic Chemistry.

-

Source:

-

Cyclization Applications

- Synthesis of Pyrido[3,2-d]pyrimidines for Kinase Inhibition. Journal of Medicinal Chemistry.

-

Source:

Sources

- 1. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents [patents.google.com]

- 6. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

The Strategic Application of Boc-Protected Aminomethylpyridines in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs.[1][2] Functionalization of this privileged heterocycle provides a powerful avenue for modulating the pharmacological properties of lead compounds. Among the most valuable derivatives are the aminomethylpyridines, which serve as versatile synthetic handles for introducing diverse molecular complexity. However, the inherent nucleophilicity of the primary amine necessitates the use of a protecting group strategy to ensure selective and high-yield transformations. This guide provides a comprehensive overview of tert-butoxycarbonyl (Boc)-protected aminomethylpyridine building blocks, detailing their synthesis, strategic advantages, and application in key synthetic transformations relevant to drug discovery.

The Strategic Imperative for Amine Protection: Why Boc?

The primary amino group of aminomethylpyridines is a potent nucleophile, readily participating in a variety of desired reactions such as amide bond formation and N-alkylation. However, this reactivity can also be a liability, leading to undesired side reactions and complex product mixtures. The implementation of a protecting group is therefore essential for achieving controlled and predictable synthetic outcomes.

The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection in pharmaceutical synthesis for several key reasons:

-

Robust Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including those involving nucleophiles and bases.[3] This stability allows for extensive modification of other parts of the molecule without premature cleavage of the protecting group.

-

Facile and Orthogonal Cleavage: Despite its stability, the Boc group is readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][5][6] This deprotection strategy is orthogonal to many other protecting groups (e.g., the base-labile Fmoc group), enabling complex, multi-step syntheses.[3]

-

Clean Deprotection Byproducts: The acid-catalyzed removal of the Boc group generates non-nucleophilic and volatile byproducts: isobutene and carbon dioxide, which simplifies product purification.[6]

The combination of stability and mild, selective removal makes Boc-protected aminomethylpyridines highly valuable and versatile building blocks in the synthesis of complex molecular architectures.[7]

Synthesis and Isomeric Variants

Boc-protected aminomethylpyridines are typically synthesized by reacting the corresponding aminomethylpyridine isomer with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3] The choice of solvent and base can be optimized to ensure high yields and prevent the formation of undesired side products. While many protocols exist, a common approach involves dissolving the amine in a solvent like dichloromethane or tetrahydrofuran with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), followed by the addition of (Boc)₂O.[8]

The three main positional isomers—2-, 3-, and 4-aminomethylpyridine—are all commercially available and can be readily protected. Each isomer presents a unique vector for substitution, allowing medicinal chemists to fine-tune the spatial arrangement of substituents and optimize interactions with biological targets.

| Isomer | Structure | IUPAC Name |

| 2-isomer | tert-butyl (pyridin-2-ylmethyl)carbamate | tert-butyl (pyridin-2-ylmethyl)carbamate |

| 3-isomer | tert-butyl (pyridin-3-ylmethyl)carbamate | tert-butyl (pyridin-3-ylmethyl)carbamate |

| 4-isomer | tert-butyl (pyridin-4-ylmethyl)carbamate | tert-butyl (pyridin-4-ylmethyl)carbamate |

Table 1: Key Isomers of Boc-Protected Aminomethylpyridine.

Core Synthetic Applications

Once the amine is protected, the Boc-aminomethylpyridine scaffold can be elaborated through a variety of synthetic transformations. The subsequent deprotection unmasks the primary amine for further functionalization.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bond formation is arguably the most frequently used reaction in drug discovery.[9] Boc-protected aminomethylpyridines serve as crucial coupling partners after deprotection, reacting with carboxylic acids to form a diverse range of amides.

Workflow for Amide Coupling:

The process involves two key stages: the deprotection of the Boc-protected amine and the subsequent coupling reaction with a carboxylic acid.

Caption: General workflow for amide bond formation.

Experimental Protocol: HBTU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a deprotected aminomethylpyridine with a carboxylic acid.

-

Deprotection:

-

Dissolve the Boc-protected aminomethylpyridine (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq.).[4]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The resulting amine TFA salt is often used directly in the next step.

-

-

Coupling:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), HBTU (1.1 eq.), and HOBt (catalytic amount).[9][10]

-

Dissolve the solids in anhydrous DMF (~0.2 M).

-

Add the deprotected aminomethylpyridine salt from the previous step.

-

Add N,N-diisopropylethylamine (DIPEA) (2.5-3.0 eq.) to the solution and stir. The base neutralizes the TFA salt and facilitates the coupling reaction.[10]

-

Stir the reaction at room temperature for 2-16 hours, monitoring for completion.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[10]

-

Causality Behind Choices:

-

HBTU/HOBt: This combination is a highly efficient coupling system that activates the carboxylic acid to form a reactive ester, minimizing the risk of racemization for chiral acids.[10]

-

DIPEA: A non-nucleophilic base is crucial. It is bulky enough to deprotonate the carboxylic acid and the ammonium salt without competing as a nucleophile in the coupling reaction.[10]

-

DMF: A polar aprotic solvent is used to dissolve the various reagents and facilitate the ionic interactions during the reaction.

N-Alkylation and Reductive Amination

The primary amine, once deprotected, is a versatile nucleophile for the introduction of alkyl groups. This can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.

Reductive Amination Workflow:

This one-pot procedure is highly efficient for creating secondary amines.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. genscript.com [genscript.com]

- 8. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Aminopyridine Derivatives in Drug Discovery

Executive Summary

The aminopyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a cornerstone for drugs targeting kinases, ion channels, and G-protein-coupled receptors (GPCRs). Its versatility stems from its ability to function as a bidentate hydrogen bond donor/acceptor motif, mimicking the adenine ring of ATP in kinase pockets, or as a cationic pore blocker in voltage-gated potassium channels. This guide provides a comprehensive technical analysis of aminopyridine derivatives, detailing their structure-activity relationships (SAR), synthetic methodologies, and validation protocols for therapeutic development.

Part 1: Medicinal Chemistry of the Scaffold

Structural Isomerism and Physicochemical Properties

The positioning of the amino group on the pyridine ring dictates the electronic environment and binding capabilities of the molecule.

| Isomer | pKa (Conjugate Acid) | Key Characteristic | Primary Application |

| 2-Aminopyridine | ~6.86 | Bidentate H-bond motif (Donor-Acceptor) | Kinase Inhibitors (ATP Hinge Binding) |

| 3-Aminopyridine | ~5.98 | Weak base, metabolic liability | GPCR Ligands , Bioisostere for aniline |

| 4-Aminopyridine | ~9.17 | Highly basic, stable cation at pH 7.4 | Ion Channel Blockers (Kv channels) |

The Privileged "Hinge Binder"

In kinase drug discovery, the 2-aminopyridine motif is frequently employed to interact with the "hinge region" of the ATP-binding pocket. The ring nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (N-H) serves as a hydrogen bond donor. This mimics the interaction of the adenine ring of ATP with the kinase backbone.

Visualization: Scaffold Versatility

The following diagram illustrates the distinct binding modes of 2-aminopyridine (Kinase) versus 4-aminopyridine (Ion Channel).

Figure 1: Dual mechanism of action: 2-AP as a bidentate hinge binder vs. 4-AP as a cationic pore blocker.

Part 2: Therapeutic Applications[1][2][3][4]

Neurology: Potassium Channel Blockade

Mechanism: 4-Aminopyridine (Fampridine/Dalfampridine) blocks voltage-gated potassium channels (Kv1.1, Kv1.2). In demyelinated axons (Multiple Sclerosis), these channels are exposed, leading to potassium leakage and failure of action potential conduction. 4-AP blockade restores conduction and enhances synaptic transmission.

Oncology: Kinase Inhibition

Mechanism: 2-Aminopyridine derivatives act as Type I or Type II kinase inhibitors.

-

Crizotinib (ALK/ROS1): Contains a 2-aminopyridine moiety that anchors the molecule in the ATP pocket.

-

Ribociclib (CDK4/6): Utilizes the scaffold to achieve high selectivity for Cyclin-Dependent Kinases.

Part 3: Synthetic Methodologies

The formation of the C-N bond at the 2-position is often challenging due to the poor nucleophilicity of the amino group and the electron-deficient nature of the pyridine ring. The Buchwald-Hartwig Amination has superseded traditional nucleophilic aromatic substitution (SNAr) as the method of choice due to broader substrate scope and milder conditions.

Protocol: Buchwald-Hartwig Synthesis of a 2-Aminopyridine Derivative

Objective: Synthesis of a generic 2-amino-5-arylpyridine kinase inhibitor precursor.

Reagents:

-

Substrate: 2-Bromo-5-methylpyridine (1.0 equiv)

-

Amine: Aniline derivative (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)

-

Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Addition: Add the 2-bromo-5-methylpyridine and the aniline derivative.

-

Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration relative to bromide).

-

Reaction: Seal the tube and heat to 100-110°C for 12–16 hours.

-

Note: Monitoring via LC-MS is critical. The formation of the Pd-oxidative addition complex can be rate-limiting if the pyridine is electron-rich.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

Figure 2: Optimized Buchwald-Hartwig amination workflow for aminopyridine synthesis.

Part 4: Characterization & Assay Protocols

Protocol: Manual Whole-Cell Patch Clamp (Kv Channel Blockade)

This is the gold-standard assay for validating 4-aminopyridine derivatives for neurological indications.

System Setup:

-

Amplifier: Axon MultiClamp 700B or HEKA EPC10.

-

Electrodes: Borosilicate glass (resistance 2–4 MΩ).

-

Cell Line: CHO or HEK293 stably expressing Kv1.1 or Kv1.2.

Solutions:

-

Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Intracellular (Pipette): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

Step-by-Step Procedure:

-

Giga-Seal Formation: Approach cell with positive pressure. Release pressure upon contact to form a Giga-ohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply short suction pulses to rupture the membrane patch. Compensate for series resistance (>80%) and capacitance.

-

Voltage Protocol:

-

Hold potential at -80 mV.

-

Depolarize to +20 mV for 500 ms to elicit outward K+ currents.

-

Return to -80 mV. Repeat every 10 seconds.

-

-

Drug Application: Perfusion of the test compound (aminopyridine derivative) via a gravity-fed system.

-

Data Analysis: Measure steady-state current amplitude before and after drug application. Calculate % inhibition and fit to a Hill equation to determine IC₅₀.

Part 5: Future Horizons

Covalent Inhibitors

To overcome resistance mutations (e.g., in EGFR or BTK), 2-aminopyridine scaffolds are being derivatized with electrophilic "warheads" (e.g., acrylamides). These warheads target non-catalytic cysteine residues near the ATP pocket, forming an irreversible covalent bond.

-

Design Strategy: Attach acrylamide at the C5 or C6 position of the pyridine ring to reach the solvent-exposed cysteine.

Aminopyridine-based PROTACs

Proteolysis Targeting Chimeras (PROTACs) utilize the aminopyridine moiety as the "warhead" for the Protein of Interest (POI), linked to an E3 ligase ligand (e.g., Thalidomide for Cereblon).

-

Advantage:[1][2][3] Converts a transient binder (aminopyridine) into a degrader, eliminating the protein entirely rather than just inhibiting its function.

References

-

4-Aminopyridine Mechanism in Multiple Sclerosis Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Buchwald-Hartwig Amination of 2-Bromopyridines Source: Journal of Organic Chemistry (ACS) URL:[Link]

-

Structure-Activity Relationship of 2-Aminopyridine ALK2 Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Covalent Kinase Inhibitors in Drug Discovery Source: Chimia (Swiss Chemical Society) URL:[Link]

-

Manual Patch Clamp Protocols for Ion Channels Source: Springer Protocols URL:[4][Link]

Sources

A Technical Guide to the Structural Analogs of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate: Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate represents a key intermediate, featuring a versatile handle for structural modification. This in-depth technical guide explores the synthesis and therapeutic potential of its structural analogs, providing a comprehensive overview for researchers in drug discovery and development. We delve into the rationale behind synthetic strategies, detail experimental protocols, and examine the structure-activity relationships (SAR) of these analogs, with a particular focus on their applications as kinase inhibitors and other therapeutic agents.

Introduction: The 2,3-Diaminopyridine Core

The 2,3-diaminopyridine moiety is a key pharmacophore found in a variety of compounds with diverse biological activities. Its unique electronic and structural features, including its ability to form multiple hydrogen bonds, make it an attractive scaffold for designing molecules that can interact with various biological targets. The presence of two adjacent amino groups on the pyridine ring allows for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines, which are prevalent in many kinase inhibitors.[1]

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a strategically important derivative of 2,3-diaminopyridine. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino position allows for selective functionalization of the 2-aminomethyl group, making it a versatile building block for creating libraries of analogs for SAR studies.

Synthetic Strategies for Analog Development

The synthesis of structural analogs of tert-butyl (2-(aminomethyl)pyridin-3-yl)carbamate primarily involves the modification of the exocyclic aminomethyl group. The two main approaches are N-acylation and N-alkylation, which allow for the introduction of a wide range of substituents to probe the chemical space around the core scaffold.

N-Acylation of the Aminomethyl Group

N-acylation is a fundamental transformation for introducing amide functionalities, which can significantly impact a molecule's biological activity and physicochemical properties. The reaction typically involves the coupling of the primary amine with a carboxylic acid or its activated derivative.

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. Acetic anhydride is a common and effective reagent for simple acetylation. For the coupling of more complex carboxylic acids, activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are often employed to facilitate amide bond formation under mild conditions. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

A reliable method for the N-acetylation of aminopyridine derivatives is as follows:

-

Dissolution: Dissolve the aminopyridine starting material in acetic anhydride.

-

Reaction: Stir the reaction mixture while maintaining the temperature below 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After completion, pour the reaction mixture into ice water to quench the excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the solvent using a rotary evaporator to obtain the crude N-acetylated product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.[2]

N-Alkylation of the Aminomethyl Group

N-alkylation introduces alkyl or arylalkyl substituents to the aminomethyl group, which can modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity. Reductive amination and direct alkylation with alkyl halides are common methods for this transformation.

Reductive amination is a versatile method for N-alkylation that proceeds through the formation of an imine intermediate, which is then reduced in situ. This method is often preferred over direct alkylation as it can minimize the risk of over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this purpose. For direct alkylation, the choice of base and solvent is critical to control the reactivity and prevent side reactions.

A general protocol for the reductive amination of aminopyridines is as follows:

-

Imine Formation: Dissolve the aminopyridine and the corresponding aldehyde or ketone in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]

Structural Analogs and Their Therapeutic Potential

The 2,3-diaminopyridine scaffold and its derivatives have been extensively explored as inhibitors of various protein kinases, which are key targets in cancer therapy. Modifications to the tert-butyl (2-(aminomethyl)pyridin-3-yl)carbamate core can lead to potent and selective inhibitors of these enzymes.

Pyrido[2,3-d]pyrimidine-Based Analogs as Kinase Inhibitors

The condensation of 2,3-diaminopyridine derivatives with various reagents can lead to the formation of the pyrido[2,3-d]pyrimidine scaffold, a core structure in many approved and investigational kinase inhibitors.[4][5] These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.

The structure-activity relationship (SAR) of these analogs reveals several key insights:

-

Substitutions at the 2- and 4-positions: These positions are often modified to enhance potency and selectivity. Small, hydrophobic groups are generally well-tolerated.

-

The 7-position: Modifications at this position can influence the pharmacokinetic properties of the compounds.

-

The role of the pyridine nitrogen: The nitrogen atom in the pyridine ring often forms a crucial hydrogen bond with the hinge region of the kinase.

The following diagram illustrates a general synthetic workflow for accessing pyrido[2,3-d]pyrimidine analogs from a 2,3-diaminopyridine precursor.

Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine analogs.

Acyclic Analogs: Probing the SAR of the Aminomethyl Side Chain

Modification of the aminomethyl side chain without forming a fused ring system provides valuable information about the steric and electronic requirements for biological activity.

The following table summarizes the structure-activity relationship of a series of N-substituted pyridine-2-methylamine derivatives as inhibitors of MmpL3, a key enzyme in Mycobacterium tuberculosis.[3]

| Compound | R1 | R2 | MIC (µg/mL) | cLogP |

| 35 | 4-Methylpiperidinyl | 4-Isopropylphenyl | 1 | 6.8 |

| 52 | 4-Methylpiperidinyl | 4-Isobutylphenyl | 1 | 7.2 |

| 53 | 4-Methylpiperidinyl | 4-tert-Butylphenyl | 1 | 7.3 |

| 58 | 4,4-Dimethylazasilyl | 4-Isopropylphenyl | 0.25 | 7.0 |

| 62 | 8-Azaspiro[4.5]decyl | 4-Biphenyl | 0.0156 | 7.9 |

| 63 | 8-Azaspiro[4.5]decyl | 4-Biphenyl | 0.0156 | 7.9 |

Data sourced from: Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.[3]

The data clearly indicates that increasing the lipophilicity and steric bulk of the R1 and R2 substituents generally leads to improved antitubercular activity. The most potent compounds, 62 and 63 , feature a bulky spirocyclic amine at the R1 position and a biphenyl group at the R2 position.

Future Directions and Conclusion

The structural analogs of tert-butyl (2-(aminomethyl)pyridin-3-yl)carbamate represent a rich source of novel therapeutic agents. The synthetic versatility of this scaffold allows for extensive exploration of the chemical space, leading to the identification of potent and selective modulators of various biological targets.

Future research in this area should focus on:

-

Exploring novel cyclization reactions to create new heterocyclic systems based on the 2,3-diaminopyridine core.

-

Utilizing structure-based drug design to optimize the interactions of these analogs with their target proteins.

-

Investigating the pharmacokinetic and pharmacodynamic properties of the most promising analogs to assess their potential for in vivo efficacy.

References

-

A Facile N-Monoalkylation of Aminopyridines. (2025). ResearchGate. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). ResearchGate. [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation. (2018). PMC. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC. [Link]

-

Condensed pyrimidine systems. XXV. 2,4-Diaminopyrido[2,3-d]pyrimidines. Biological data. (1974). Journal of Medicinal Chemistry. [Link]

- Process for the preparation on 2-aminomethylpyridine derivatives. (2009).

-

Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. (2013). PubMed. [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). NIH. [Link]

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. (2016). CORE. [Link]

- Process for the N-alkylation of aminopyridines. (2021).

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

-

C4-Selective Alkylation of Pyridines through Amidyl-Radical- Mediated 1,2-Hydrogen Atom Transfer. (2025). ChemRxiv. [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2012). PMC. [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC. [Link]

- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (2012).

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. [Link]

-

A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (2018). PMC. [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025). MDPI. [Link]

-

Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2022). PMC. [Link]

-

Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025). ResearchGate. [Link]

-

C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. (2019). Organic & Biomolecular Chemistry. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. [Link]

Sources

- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate in Kinase Inhibitor Synthesis

This Application Note and Protocol guide details the strategic use of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate in the synthesis of bicyclic kinase inhibitors.

Executive Summary

The reagent tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (hereafter referred to as Compound 1 ) is a high-value bifunctional building block designed for the regioselective synthesis of pyrido[3,2-d]pyrimidine and dihydropteridinone kinase inhibitors.

These bicyclic scaffolds are "privileged structures" in drug discovery, serving as the core pharmacophore for inhibitors targeting PLK1 (e.g., Volasertib, BI 2536), CDK , and PI3K .[1] The utility of Compound 1 lies in its orthogonal differentiation : the highly reactive aliphatic amine (C2-aminomethyl) is available for immediate functionalization, while the less nucleophilic aromatic amine (C3-amino) is masked by a Boc group. This prevents the formation of regioisomeric byproducts common when using the unprotected diamine, 2-(aminomethyl)pyridin-3-amine.

Structural Analysis & Mechanistic Logic[1]

The Orthogonal Advantage

In the synthesis of fused heterocycles, controlling the order of cyclization is critical. Using the unprotected diamine often leads to competitive acylation at both nitrogen atoms or polymerization.

-

Site A (Aminomethyl,

): A primary aliphatic amine.[1] It is highly nucleophilic and serves as the anchor point for the "left-hand" side of the kinase inhibitor (often the solvent-exposed region). -

Site B (Protected Aniline,

): A protected aromatic amine.[1] Once deprotected, this nitrogen becomes part of the hinge-binding motif (typically N1 of the pteridinone).

Kinase Binding Mode

Inhibitors derived from this scaffold typically bind in the ATP pocket of the kinase:

-

Hinge Interaction: The pyridine nitrogen and the carbonyl/amino groups of the fused pyrimidine ring form hydrogen bonds with the kinase hinge region (e.g., Cys133 in PLK1).

-

Solvent Front: Substituents attached to the aminomethyl nitrogen project into the solvent channel, allowing for solubility-enhancing groups (e.g., N-methyl piperazine moieties).[1]

Experimental Protocols

Protocol A: Synthesis of the Dihydropteridinone Core

This protocol describes the conversion of Compound 1 into a functionalized 3,4-dihydropteridin-2(1H)-one scaffold, a core structure analogous to PLK1 inhibitors.[1]

Materials Required

-

Starting Material: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (Compound 1 )[1]

-

Reagent A: Ethyl bromoacetate (or

-chloroacetyl chloride for higher reactivity) -

Base:

-Diisopropylethylamine (DIPEA) or -

Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Solvents: THF, DCM, Ethanol[1]

Step-by-Step Methodology

Step 1: N-Alkylation of the Aliphatic Amine Rationale: The free aliphatic amine is selectively alkylated without affecting the Boc-protected aniline.

-

Dissolve Compound 1 (1.0 equiv) in anhydrous THF (0.1 M concentration).

-

Add DIPEA (1.2 equiv) and cool to 0°C.

-

Dropwise add Ethyl bromoacetate (1.1 equiv).[1]

-

Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the formation of the mono-alkylated ester intermediate.

-

Checkpoint: If bis-alkylation is observed, lower the temperature to -10°C and use stoichiometric amounts of the alkylating agent.[2]

-

Step 2: Boc Deprotection Rationale: Exposing the aromatic amine for the subsequent cyclization.

-

Concentrate the reaction mixture from Step 1 and redissolve the crude residue in DCM.

-

Add TFA (20% v/v final concentration).[1]

-

Stir at RT for 1–2 hours.

-

Concentrate in vacuo to remove excess TFA.[1] Co-evaporate with toluene to ensure complete acid removal.[1]

-

Result: You now have the TFA salt of the amino-ester intermediate.

-

Step 3: Base-Mediated Cyclization Rationale: Intramolecular aminolysis closes the ring to form the lactam.

-

Dissolve the crude TFA salt in Ethanol or Methanol (0.1 M).

-

Add excess base (

, 3–5 equiv) or reflux with catalytic acetic acid if neutral conditions fail.[1] -

Heat to reflux (70–80°C) for 6–12 hours.

-

Purification: The product often precipitates upon cooling. Filter and wash with cold ethanol.[1] If soluble, purify via flash column chromatography (MeOH/DCM gradient).[1]

Protocol B: Synthesis of Pyrido[3,2-d]pyrimidines via Orthoesters

This route creates a fully aromatic system often used in EGFR or PI3K inhibitors.[1]

-

Acylation: React Compound 1 with an acid chloride (R-COCl) to form an amide at the aliphatic nitrogen.

-

Deprotection: Remove the Boc group (HCl/Dioxane).

-

Cyclization: Heat the resulting diamine in Triethyl Orthoformate (acting as both solvent and C1 donor) at 100°C.

Visualization & Workflows

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the strategic disconnection of a generic PLK1 inhibitor back to Compound 1 .

Caption: Retrosynthetic logic flow from the target kinase inhibitor back to the starting carbamate reagent.

Reaction Pathway (DOT Diagram)

Visualizing the chemical transformations in Protocol A.

Caption: Step-by-step reaction pathway for synthesizing the dihydropteridinone core.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Bis-alkylation | Aliphatic amine is too nucleophilic; excess alkylating agent used.[1] | Lower temperature to -10°C; add alkylating agent dropwise; use exactly 1.0 eq.[1] |

| Incomplete Cyclization | Steric hindrance or insufficient heat.[1] | Switch solvent to n-Butanol (higher boiling point: 117°C); add catalytic acetic acid.[1] |

| Poor Solubility | The deprotected intermediate is highly polar (zwitterionic). | Do not isolate the free base after TFA removal; proceed directly to cyclization in the alcoholic solvent. |

| Regioisomer Formation | Boc group fell off prematurely (acidic conditions in Step 1).[1] | Ensure Step 1 is kept basic (DIPEA) and anhydrous. |

References

-

Steegmaier, M., et al. (2007).[1] "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo."[1] Current Biology, 17(4), 316–322.[1] Link

-

VanderWel, S. N., et al. (2005).[1] "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry, 48(7), 2371–2387.[1] Link

-

Krapcho, A. P., & Kuell, C. S. (1990).[1] "Mono-protected diamines.[1][7] N-tert-butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines."[1] Synthetic Communications, 20(16), 2559–2564.[1] Link

-

Chemical Probes Portal. "BI 2536 Profile." Accessed October 2023.[1] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]

- 5. prepchem.com [prepchem.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

Topic: Reaction Conditions for N-Alkylation of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Selective N-Alkylation

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a valuable building block in medicinal chemistry, incorporating a pyridine scaffold, a primary amine, and a protected amine in the form of a tert-butoxycarbonyl (Boc) carbamate. The synthetic challenge lies in selectively functionalizing the primary aminomethyl group without affecting the other two potentially reactive nitrogen centers: the pyridine ring nitrogen and the carbamate nitrogen.

This guide provides a detailed analysis of the principles and reaction conditions required to achieve high-yielding, selective N-alkylation of the primary amine. We will explore two primary, field-proven methodologies: direct alkylation and reductive amination, explaining the chemical causality behind the choice of reagents and conditions for each.

Mechanistic Considerations: Achieving Chemoselectivity

The feasibility of selective alkylation hinges on the differing nucleophilicity of the three nitrogen atoms present in the molecule:

-

Primary Aminomethyl Group (-CH₂NH₂): This sp³-hybridized nitrogen possesses a localized lone pair of electrons, making it the most nucleophilic and basic site in the molecule. It is the intended target for alkylation.

-

Pyridine Ring Nitrogen: This sp²-hybridized nitrogen has its lone pair in an sp² orbital, making it less basic and nucleophilic than the primary amine. While it can be alkylated to form a pyridinium salt, this typically requires more forcing conditions or specific catalysts.

-

Carbamate Nitrogen (-NH-Boc): The lone pair on this nitrogen is significantly delocalized by resonance with the adjacent carbonyl group. This delocalization drastically reduces its nucleophilicity, rendering it largely unreactive towards alkylation under the conditions described. The stability of the Boc-protecting group is a key advantage in this context.

Therefore, by carefully controlling the reaction conditions, the primary amine can be targeted with high selectivity.

Principle 1: Direct Alkylation via Sₙ2 Reaction

Direct alkylation involves the reaction of the primary amine with an electrophilic alkylating agent, typically an alkyl halide. The reaction proceeds via a standard Sₙ2 mechanism. The success of this approach depends on a careful balance of base, solvent, and temperature to promote mono-alkylation and prevent side reactions.

Causality Behind Experimental Choices:

-

Choice of Base: The base is crucial for deprotonating the primary amine, thereby increasing its nucleophilicity. However, an excess of a strong base can promote undesired overalkylation, where the newly formed secondary amine is deprotonated and reacts again.

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices. They are sufficiently basic to deprotonate the primary amine but generally not strong enough to deprotonate the resulting secondary amine, thus favoring mono-alkylation. Cesium carbonate (Cs₂CO₃) is often particularly effective for selective mono-alkylation, a strategy that minimizes the formation of tertiary amine byproducts.[1][2]

-

Organic Amines (Et₃N, DIPEA): These non-nucleophilic tertiary amines act as acid scavengers, neutralizing the H-X formed during the reaction. They are suitable for reactions with more reactive alkylating agents.

-

-

Choice of Alkylating Agent (R-X): The reactivity follows the order R-I > R-Br > R-Cl. Alkyl iodides and bromides are most commonly used, providing a good balance of reactivity and stability.

-

Choice of Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal. They effectively dissolve the reactants and stabilize the transition state of the Sₙ2 reaction without interfering.

Principle 2: Reductive Amination

Reductive amination is a powerful and often cleaner alternative for N-alkylation. This two-step, one-pot process first involves the condensation of the primary amine with an aldehyde or ketone to form a transient imine (or enamine) intermediate. This intermediate is then immediately reduced by a selective reducing agent present in the reaction mixture to yield the N-alkylated amine.

Causality Behind Experimental Choices:

-

Choice of Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

-

Choice of Reducing Agent: The key is to use a hydride donor that is mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium ion intermediate.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations.[3] It is a mild and selective reducing agent, tolerant of the slightly acidic conditions often used to promote imine formation. Its steric bulk also helps prevent the reduction of the starting aldehyde or ketone.

-

Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, it is most effective at a pH range of 6-7. However, it is highly toxic and requires careful handling.

-

-

Choice of Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly used, as they are compatible with the reagents and facilitate the reaction. Acetic acid is often added as a catalyst to promote imine formation.[3]

Comparative Analysis and Data Presentation

The choice between direct alkylation and reductive amination depends on the desired substituent, the availability of starting materials, and functional group tolerance.

| Parameter | Direct Alkylation (Sₙ2) | Reductive Amination |

| Alkylating Agent | Alkyl Halides (R-X), Sulfonates (R-OTs) | Aldehydes (R'-CHO), Ketones (R'-CO-R'') |

| Key Reagents | Base (e.g., K₂CO₃, Cs₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃), optional acid catalyst |

| Typical Solvents | DMF, MeCN, DMSO | DCM, DCE, THF, MeOH |

| Typical Temp. | Room Temp to 80 °C | 0 °C to Room Temp |

| Key Advantage | Simple, direct introduction of primary or secondary alkyl groups. | Excellent functional group tolerance, low risk of overalkylation, wide variety of available aldehydes/ketones. |

| Key Disadvantage | Risk of overalkylation to form tertiary amines. | Not suitable for introducing groups where the corresponding carbonyl is unstable or unavailable. |

| Typical Yields | 60-90% | 75-95% |

Experimental Workflows and Protocols

The following diagram illustrates the decision-making process and general workflow for the N-alkylation of the starting material.

Caption: General workflow for selective N-alkylation.

Protocol 1: N-Alkylation via Direct Alkylation

This protocol describes the mono-alkylation using an alkyl bromide.

Materials:

-

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

-

Alkyl Bromide (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.1 M concentration of the amine).

-

Reagent Addition: Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract three times with Ethyl Acetate.

-

Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.

-

Dry the combined organic layer over anhydrous Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the alkylation using an aldehyde and sodium triacetoxyborohydride.

Materials:

-

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

-

Aldehyde (1.2 equivalents)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (optional, 0.1 equivalents)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (1.0 eq) and dissolve it in anhydrous DCE (approx. 0.1 M).

-

Reagent Addition: Add the aldehyde (1.2 eq) to the solution. If imine formation is slow, a catalytic amount of acetic acid (0.1 eq) can be added. Stir for 30-60 minutes at room temperature to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Effervescence may be observed.

-

Reaction: Stir the reaction at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract three times with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

References

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC. Available at: [Link]

-

Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PMC - NIH. Available at: [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. Available at: [Link]

-

The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. ResearchGate. Available at: [Link]

-

Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances (RSC Publishing). Available at: [Link]

-

Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. eScholarship. Available at: [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

- Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.

-

Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Synthesis of Substituted Pyridines & Fused Heterocycles from tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Abstract & Strategic Overview

In modern medicinal chemistry, the pyrido[3,2-d]pyrimidine scaffold represents a privileged pharmacophore, serving as a bioisostere to quinazolines and pyrido[2,3-d]pyrimidines found in FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib).

The reagent tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a high-value "differentiated vicinal diamine" equivalent.[1] Unlike simple diaminopyridines, the inclusion of a methylene spacer at the C2 position alters the cyclization geometry, enabling the formation of 6,6-fused tetrahydropyrimidines rather than 5,6-fused imidazoles. This guide details the protocols for converting this building block into two critical scaffold classes:

-

3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-ones (via Urea cyclization).

-

1,2,3,4-Tetrahydropyrido[3,2-d]pyrimidines (via Mannich-type condensation).

Key Chemical Advantages[1][2]

-

Orthogonal Protection: The C3-amine is Boc-protected, while the C2-aminomethyl group is free (or can be released from salt forms), allowing for sequential, regioselective functionalization.

-

Conformational Biasing: The methylene spacer introduces flexibility and distinct vectors for substituent display compared to flat aromatic systems.

Synthetic Pathway Visualization[2]

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

Figure 1: Divergent synthesis map showing access to cyclic ureas (Green), reduced pyrimidines (Red), and linear amides (Yellow).[2]

Detailed Experimental Protocols